

GT 949 molecular weight and formula

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Compound of Interest

Compound Name: GT 949

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In-Depth Technical Guide to GT 949

This technical guide provides a comprehensive overview of the molecular and pharmacological properties of **GT 949**, a molecule identified as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of GT 949

The following table summarizes the key physicochemical properties of **GT 949**.



Property	Value	References
Molecular Weight	527.66 g/mol	[1][2][3][4][5]
Molecular Formula	C30H37N7O2	[1][3][4][5][6][7]
IUPAC Name	3-((4-Cyclohexylpiperazin-1-yl) (1-phenethyl-1H-tetrazol-5- yl)methyl)-6-methoxyquinolin- 2(1H)-one	[4][7]
CAS Number	460330-27-2	[1][2][3][4][6][7]
Appearance	Off-white to light yellow solid	[1]
Solubility	Soluble in DMSO up to 100 mM	[6]
Purity	≥98% (HPLC)	
Storage	Store at -20°C for long-term stability	

Pharmacological Profile of GT 949

GT 949 has been characterized as a potent and selective modulator of EAAT2. The table below outlines its pharmacological data.

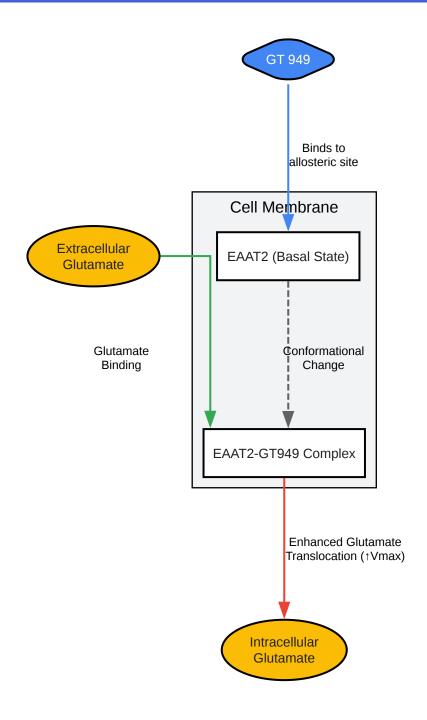


Parameter	Value	References
Mechanism of Action	Positive Allosteric Modulator (PAM) of EAAT2	[1][2][6]
Potency (EC ₅₀)	0.26 nM	[1][2][6]
Effect on Glutamate Transport	Enhances Vmax by approximately 47-58%	[1]
Selectivity	Selective for EAAT2 over EAAT1 and EAAT3. No significant effect on DAT, SERT, NET, or NMDA receptors.	[1][6]
Biological Activity	Neuroprotective in in-vitro models of excitotoxicity.	[8]

Mechanism of Action of GT 949

GT 949 is reported to act as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2).[1][2][6] Unlike orthosteric ligands that bind to the same site as the endogenous substrate (glutamate), allosteric modulators bind to a distinct site on the transporter. This binding event is thought to induce a conformational change in the transporter that enhances the rate of glutamate translocation without affecting the binding affinity of glutamate itself.[1][9] The primary function of EAAT2, predominantly expressed on astrocytes, is to clear glutamate from the synaptic cleft, thereby preventing excitotoxicity. By increasing the maximal transport velocity (Vmax) of EAAT2, GT 949 facilitates more efficient glutamate clearance.[1]





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Caption: Mechanism of **GT 949** as a positive allosteric modulator of EAAT2.

Experimental Methodologies

The activity of **GT 949** has been primarily assessed using radioligand uptake assays in cell lines expressing EAAT2.



Representative Radioligand Uptake Assay Protocol

This protocol is a generalized representation based on methodologies described in the literature for assessing EAAT2 activity.[10][11][12][13]

- · Cell Culture and Plating:
 - HEK293 or COS-7 cells stably transfected with human EAAT2 are cultured under standard conditions.
 - Cells are seeded into 24- or 96-well plates and allowed to reach near confluence.[10][11]
- Compound Incubation:
 - The cell culture medium is removed, and the cells are washed with a Krebs-Henseleit buffer (KHB) or a similar physiological buffer.
 - Cells are pre-incubated with varying concentrations of GT 949 (or vehicle control) for a
 defined period (e.g., 5-10 minutes) at room temperature or 37°C.[10][13]
- Initiation of Glutamate Uptake:
 - The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled L-[3H]glutamate and the corresponding concentration of **GT 949**.[11]
- Termination of Uptake:
 - After a short incubation period (e.g., 1-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.[10][13]
- · Cell Lysis and Scintillation Counting:
 - The cells are lysed using a suitable lysis buffer (e.g., 1% SDS or 1 mM NaOH).[11][13]
 - The lysate is transferred to scintillation vials, and the amount of incorporated radioactivity is quantified using a scintillation counter.
- Data Analysis:



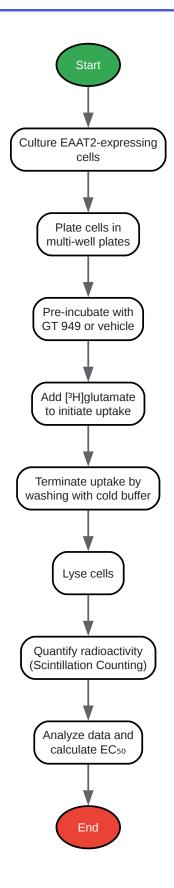




 The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective EAAT inhibitor like TFB-TBOA) from the total uptake.[10]

• The data are then plotted against the concentration of **GT 949** to determine the EC₅₀ value.





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Caption: A typical experimental workflow for evaluating **GT 949** activity.



Conflicting Evidence and Considerations

While initial studies have positioned **GT 949** as a potent and selective EAAT2 activator, it is crucial for researchers to be aware of recent findings that present a more complex picture. A 2024 study by van der Sijde et al. reported an inability to reproduce the activation of EAAT2 by **GT 949** in their experimental setups, which included both impedance-based assays and radioligand uptake assays.[10][14][15] Their research suggests that the activating effect of **GT 949** may be highly dependent on specific and potentially difficult-to-replicate assay conditions. [10][14] This highlights the need for further investigation and careful validation of **GT 949**'s activity in various experimental systems.

Conclusion

GT 949 is a molecule with well-defined physicochemical properties that has been identified as a potent, selective positive allosteric modulator of EAAT2 in initial studies. Its proposed mechanism of enhancing glutamate transport velocity holds therapeutic potential for neurological disorders characterized by excitotoxicity. However, the conflicting evidence regarding its activity underscores the importance of rigorous and independent validation in the scientific process. Further research is warranted to clarify the conditions under which **GT 949** modulates EAAT2 function and to explore its therapeutic utility.

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